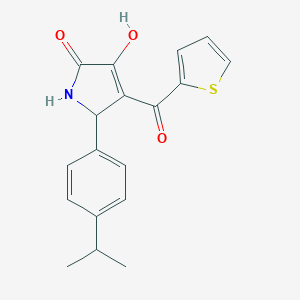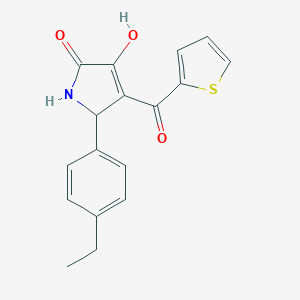![molecular formula C25H29NO5 B282387 4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282387.png)
4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BPP-3 and is synthesized using a specific method. In
Mécanisme D'action
BPP-3 works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, BPP-3 inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, BPP-3 can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
BPP-3 has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, BPP-3 has been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. Additionally, BPP-3 has been found to have neuroprotective properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPP-3 in lab experiments is that it is a highly specific inhibitor of HDACs. This makes it a valuable tool for studying the role of HDACs in various biological processes. However, one limitation of using BPP-3 is that it can be toxic to cells at high concentrations. Therefore, it is important to use appropriate concentrations of BPP-3 in lab experiments.
Orientations Futures
There are several future directions for research involving BPP-3. One possible direction is to investigate the potential use of BPP-3 in combination with other anti-cancer drugs. Another possible direction is to study the effects of BPP-3 on other biological processes, such as angiogenesis and metastasis. Additionally, further research is needed to determine the optimal concentrations of BPP-3 for use in lab experiments and potential clinical applications.
In conclusion, BPP-3 is a promising compound with potential applications in scientific research, particularly in the field of cancer research. The synthesis method of BPP-3 involves several steps, and the compound has been found to have anti-cancer, anti-inflammatory, and neuroprotective properties. While there are limitations to using BPP-3 in lab experiments, further research is needed to explore its potential applications and optimal use.
Méthodes De Synthèse
The synthesis of BPP-3 involves several steps, including the reaction of 4-tert-butylbenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting compound with hydroxylamine hydrochloride. The final step in the synthesis process involves the reaction of the resulting compound with 2-(2-hydroxyethoxy)ethylamine. This process yields BPP-3 as a white powder.
Applications De Recherche Scientifique
BPP-3 has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that BPP-3 has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, BPP-3 has been found to inhibit the growth of cancer cells, making it a promising compound for the development of cancer treatments.
Propriétés
Formule moléculaire |
C25H29NO5 |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
(4Z)-5-(4-tert-butylphenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29NO5/c1-25(2,3)19-11-9-17(10-12-19)21-20(22(28)18-7-5-4-6-8-18)23(29)24(30)26(21)13-15-31-16-14-27/h4-12,21,27-28H,13-16H2,1-3H3/b22-20- |
Clé InChI |
NOZNHKRGHKLVHY-XDOYNYLZSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCOCCO |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCOCCO |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282305.png)
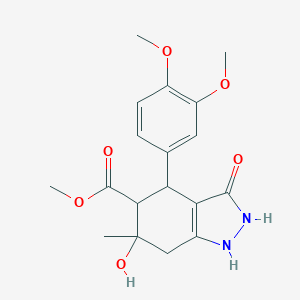
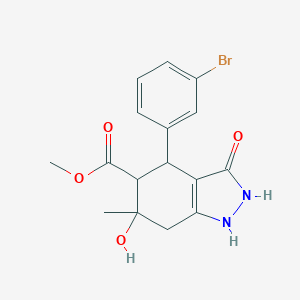
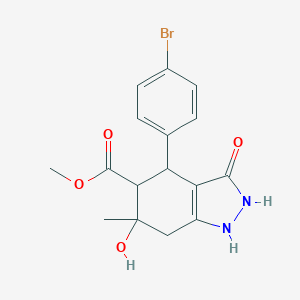

![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282314.png)
![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-phenyl-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282317.png)
![4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282318.png)
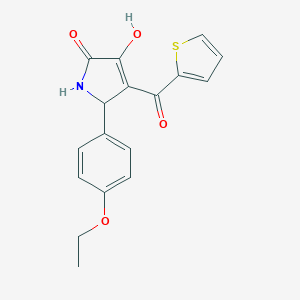
![methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282326.png)

